

A Comparative Guide to Citrate and Borohydride Synthesis of Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, the selection of a synthesis method for **gold** nanoparticles (AuNPs) is a critical decision that influences the physicochemical properties and subsequent performance in applications ranging from diagnostics to therapeutic delivery. This guide provides an objective comparison of two of the most common aqueous synthesis methods: the citrate reduction method (Turkevich) and the borohydride reduction method.

This comparison delves into the experimental protocols, resulting nanoparticle characteristics, and underlying mechanisms of each method, supported by experimental data to inform your selection process.

At a Glance: Citrate vs. Borohydride Synthesis

The primary distinction between the two methods lies in the strength of the reducing agent. Sodium citrate is a mild reducing agent that requires elevated temperatures, leading to a slower, more controlled growth of nanoparticles. In contrast, sodium borohydride is a strong reducing agent that facilitates rapid reduction at room temperature, resulting in the quick formation of small nanoparticle seeds.



Feature	Citrate Reduction (Turkevich)	Borohydride Reduction	
Primary Role of Reagent	Sodium citrate acts as both a reducing and capping agent.[1]	Sodium borohydride is a strong reducing agent; a separate capping agent (often citrate) is required for stability. [2]	
Reaction Temperature	High (typically boiling, ~90-100°C).[3]	Low (typically room temperature or on ice).[4]	
Reaction Rate	Slow; color change evolves over several minutes.[5]	Very fast; near-instantaneous color change.[6]	
Typical Particle Size	10 - 100 nm, tunable by citrate-to-gold ratio.[7][8]	1 - 30 nm, generally smaller than citrate method.[7][9]	
Particle Size Distribution	Generally monodisperse.[7]	Tends to be more polydisperse.[7]	
Stability	Good; citrate capping provides electrostatic repulsion.[10]	Stability is dependent on the capping agent used.[10]	

Quantitative Performance Data

The choice of synthesis method has a profound impact on the final characteristics of the AuNPs. The following table summarizes key quantitative parameters obtained from comparative studies.

Parameter	Citrate Reduction (Turkevich)	Borohydride Reduction	Source
Average Particle Size (AFM)	57 nm	41 nm	[9]
Particle Size Range	4 - 100 nm	1 - 30 nm	[7]
Size Distribution	Monodisperse	Polydisperse	[7]



Experimental Protocols

Detailed and reproducible protocols are essential for successful nanoparticle synthesis. Below are representative step-by-step methodologies for both the citrate and borohydride reduction methods in an aqueous solution.

Protocol 1: Citrate Reduction (Turkevich Method)

This method is renowned for its simplicity and has been a cornerstone of AuNP synthesis since its development in 1951.[1]

Materials:

- Tetrachloroauric acid (HAuCl₄) solution (e.g., 1 mM)
- Trisodium citrate (Na₃C₆H₅O₇) solution (e.g., 1% w/v)
- Deionized water
- Heating mantle and magnetic stirrer
- Round bottom flask and condenser

Procedure:

- Add a specific volume of HAuCl₄ solution to a round bottom flask and dilute with deionized water to the desired final concentration.
- Heat the solution to a rolling boil while stirring, using a condenser to prevent solvent evaporation.[3]
- Once boiling, rapidly inject the required volume of the trisodium citrate solution.
- Continue heating and stirring. The solution color will change from pale yellow to colorless, then to grey, and finally to a deep ruby red, indicating the formation of AuNPs.[5]
- Keep the solution boiling for an additional 15-20 minutes to ensure the reaction is complete.



- Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.
- Store the resulting colloidal **gold** solution at 4°C for future use.

Protocol 2: Borohydride Reduction Method

This method utilizes the strong reducing power of sodium borohydride to produce small AuNPs. Trisodium citrate is often used as a stabilizer in this synthesis to prevent aggregation.[2]

Materials:

- Tetrachloroauric acid (HAuCl₄) solution (e.g., 2.5 x 10⁻⁴ M)
- Sodium borohydride (NaBH₄) solution (e.g., 0.02 M, freshly prepared in ice-cold water)[2]
- Trisodium citrate solution (e.g., 1%)
- Magnetic stirrer
- Erlenmeyer flask

Procedure:

- Place a specific volume of HAuCl₄ solution into an Erlenmeyer flask.
- Add the trisodium citrate solution, which will act as a stabilizing agent.
- Place the flask on a magnetic stirrer and ensure vigorous stirring.
- Rapidly add the freshly prepared, ice-cold sodium borohydride solution dropwise.[6]
- An immediate color change to ruby red should be observed, signifying the rapid formation of AuNPs.[6]
- Continue stirring the solution for an additional 30-60 minutes at room temperature to ensure the stabilization of the nanoparticles.
- Store the synthesized AuNP solution at 4°C.



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Synthesis Mechanisms and Workflows

The formation of **gold** nanoparticles in both methods involves the reduction of Au³⁺ ions to Au⁰ atoms, followed by nucleation and subsequent growth. However, the kinetics and pathways differ significantly.

Citrate Reduction Workflow

The Turkevich method is a kinetically controlled process where citrate performs a dual role. Initially, a portion of the citrate reduces the **gold** salt to form small **gold** nuclei. The remaining citrate anions then adsorb onto the surface of these nuclei, providing electrostatic stabilization and controlling their subsequent growth into larger, monodisperse nanoparticles.



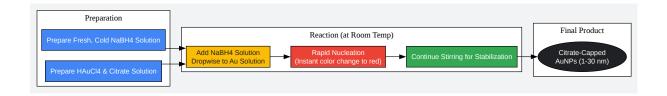
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Figure 1: Workflow for citrate reduction synthesis of AuNPs.

Borohydride Reduction Workflow

In the borohydride method, the reduction of Au³⁺ is extremely rapid due to the high reducing potential of NaBH₄. This leads to a burst of nucleation, forming a large number of very small **gold** seeds almost instantaneously. A stabilizing agent, such as citrate, must be present to quickly cap these seeds and prevent their uncontrolled aggregation, which would otherwise lead to bulk **gold** precipitation.





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Figure 2: Workflow for borohydride reduction synthesis of AuNPs.

Conclusion

The choice between citrate and borohydride synthesis methods for **gold** nanoparticles should be guided by the desired particle characteristics.

- The citrate (Turkevich) method is ideal for producing larger (10-100 nm), highly monodisperse, and stable spherical nanoparticles. Its simplicity and reproducibility make it a common choice in many research laboratories.
- The borohydride method is preferable when smaller nanoparticles (1-30 nm) are required.
 The reaction is rapid and occurs at room temperature, but it typically results in a broader particle size distribution and requires careful control of stabilizer addition to prevent aggregation.

By understanding the fundamental differences in reaction mechanisms and carefully following established protocols, researchers can reliably produce **gold** nanoparticles with the specific properties required for their advanced applications in science and medicine.

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- To cite this document: BenchChem. [A Comparative Guide to Citrate and Borohydride Synthesis of Gold Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198211#comparing-citrate-vs-borohydride-synthesis-of-gold-nanoparticles]

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